![molecular formula C13H8Cl2N2OS B2492444 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 851398-76-0](/img/no-structure.png)

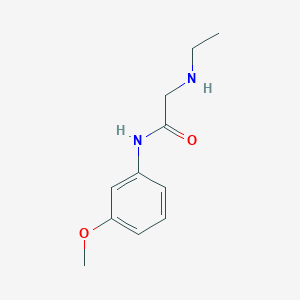

2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

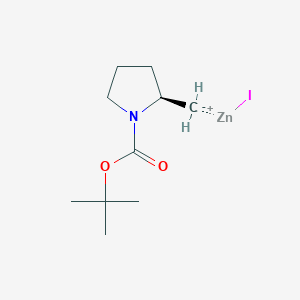

The compound "2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one" is part of the thieno[3,2-d]pyrimidin-4-one family, which is known for its significance in pharmacological research due to its diverse biological activities. This analysis covers its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives has been achieved through various methods, including microwave-assisted synthesis and catalytic four-component reactions. For example, a two-minute microwave irradiation has been reported to allow the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007). Additionally, a green approach via a catalytic four-component reaction using ketone, ethyl cyanoacetate, S8, and formamide has been reported, characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

Structural analysis through X-ray crystallography has confirmed the configurations of thieno[3,2-d]pyrimidin-4-one derivatives. For instance, the structure of 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-one was confirmed, showcasing the typical features of the thieno[3,2-d]pyrimidin-4-one scaffold (Liu, He, & Ding, 2007).

Chemical Reactions and Properties

The reactivity of thieno[3,2-d]pyrimidin-4-one derivatives towards various chemical reactions has been explored. For example, the condensation of 2,3-dimethyl- and other substituted derivatives with aromatic aldehydes has been investigated, demonstrating their potential for functionalization and diversification (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Physical Properties Analysis

Thieno[3,2-d]pyrimidin-4-one compounds exhibit distinct physical properties, including crystal structures and melting points, as determined by spectroscopic and crystallographic analyses. The characterization of these compounds often includes FTIR, UV-Vis, and NMR spectroscopy, providing insights into their stability and structural integrity (Parveen et al., 2019).

Chemical Properties Analysis

The chemical properties of thieno[3,2-d]pyrimidin-4-one derivatives, such as reactivity, chemical stability, and potential for further functionalization, have been studied extensively. These properties are influenced by the electronic nature of the thienopyrimidinone core and its substituents, affecting their interactions with various reagents and their behavior in different chemical environments (Liu et al., 2006).

Scientific Research Applications

Synthesis and Bioactivity

Synthesis of Derivatives for Bioactivity : The compound has been used as a precursor in synthesizing various derivatives with biological activities. For instance, Ashalatha et al. (2007) synthesized derivatives showing anti-inflammatory, CNS depressant, and antimicrobial activities from a similar thieno[3,2-d]pyrimidin-4-one compound (Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007).

Synthesis Involving Microwave Irradiation : Hesse, Perspicace, and Kirsch (2007) utilized microwave irradiation for the efficient synthesis of 2-aminothiophene-3-carboxylic acid derivatives from a similar thieno[3,2-d]pyrimidin-4-one, showcasing a novel approach in heterocyclic chemistry (Hesse, Perspicace, & Kirsch, 2007).

Antimicrobial and Anti-inflammatory Applications : Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) found that thieno[2,3-d]pyrimidin derivatives exhibit significant antimicrobial and anti-inflammatory activities, suggesting potential therapeutic applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Synthesis of 4-chlorothieno[3,2-d]pyrimidine : Cai Dejiao (2011) described a novel synthesis strategy for 4-chlorothieno[3,2-d]pyrimidine, a closely related compound, which could offer insights into the synthesis of 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (Cai Dejiao, 2011).

Synthesis of Antitumor Derivatives : The compound has been utilized in synthesizing thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives with notable antitumor activity, as reported by Hafez and El-Gazzar (2017) (Hafez & El-Gazzar, 2017).

Chemical Synthesis Advances

Microwave Assisted Synthesis : Prasad, Raziya, and Kishore (2007) explored microwave-assisted synthesis involving this compound, indicating an efficient synthetic method for related compounds (Prasad, Raziya, & Kishore, 2007).

New Synthetic Strategies : Djekou, Gellis, El-Kashef, and Vanelle (2006) reported on the reactivity of similar thieno[3,2-d]pyrimidin-4-ones under microwave irradiation, providing valuable insights into new synthetic pathways (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

Synthesis of Novel Derivatives : Liu, He, and Ding (2007) synthesized new derivatives of thieno[3,2-d]pyrimidin-4-ones, demonstrating the versatility of this compound in forming complex heterocyclic structures (Liu, He, & Ding, 2007).

Antimicrobial Scaffolds : Hafez, El-Gazzar, and Zaki (2016) synthesized novel spiro compounds from 6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d]pyrimidin-4ʹ(1ʹH)-one with significant antimicrobial activities, highlighting the pharmaceutical potential of these compounds (Hafez, El-Gazzar, & Zaki, 2016).

Annulation Strategies in Synthesis : Pokhodylo, Shyyka, Matiychuk, and Obushak (2015) developed a method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, an approach that could be applicable to the synthesis of this compound (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).

Mechanism of Action

The mechanism of action of these compounds can vary depending on their specific structure and the biological target. For instance, a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold exhibited significant inhibitory activity against phosphodiesterase 10A (PDE10A), a potential therapeutic target for the treatment of several neurodegenerative disorders .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves the reaction of 4-chlorobenzaldehyde with thiourea to form 2-(4-chlorophenyl)thioacetamide, which is then reacted with chloroacetic acid to form 2-(chloromethyl)-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one. This compound is then oxidized to form the final product, 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiourea", "chloroacetic acid", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with thiourea in ethanol to form 2-(4-chlorophenyl)thioacetamide.", "Step 2: 2-(4-chlorophenyl)thioacetamide is reacted with chloroacetic acid in the presence of sodium hydroxide and acetic acid to form 2-(chloromethyl)-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one.", "Step 3: 2-(chloromethyl)-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one is oxidized with hydrogen peroxide in acetic acid to form 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one." ] } | |

CAS RN |

851398-76-0 |

Molecular Formula |

C13H8Cl2N2OS |

Molecular Weight |

311.18 |

IUPAC Name |

2-(chloromethyl)-6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C13H8Cl2N2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18) |

InChI Key |

KXALOVOFOCKYSD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

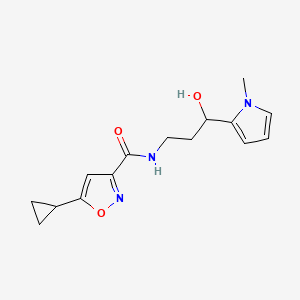

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2492363.png)

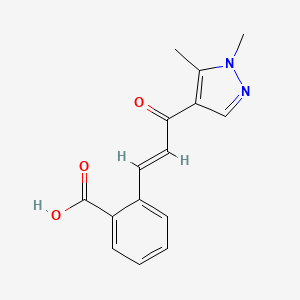

![N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide](/img/structure/B2492364.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)